molecular formula C22H19ClN4O5 B11198795 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198795
M. Wt: 454.9 g/mol
InChI Key: NUADRWWXALYFGM-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and is substituted with chlorinated and methoxylated phenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated and methoxylated phenyl groups: This step often involves electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methoxylating agents.

    Carbamoylation and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield alde

Properties

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19ClN4O5/c1-31-18-6-4-3-5-13(18)17-10-16(22(29)30)26-20-14(11-24-27(17)20)21(28)25-12-7-8-19(32-2)15(23)9-12/h3-11,17,26H,1-2H3,(H,25,28)(H,29,30)

InChI Key

NUADRWWXALYFGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)Cl

Origin of Product

United States

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